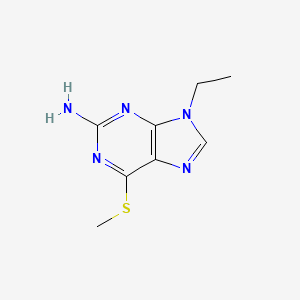![molecular formula C18H19N7O B12932860 9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]- CAS No. 65179-36-4](/img/structure/B12932860.png)
9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide is a complex organic compound that features both indole and purine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and purine intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The purine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the purine ring.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the purine moiety can bind to adenosine receptors. These interactions can modulate various cellular processes, including neurotransmission and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)butanamide
- N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)pentanamide
Uniqueness
N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide is unique due to its specific combination of indole and purine moieties, which allows it to interact with a diverse range of molecular targets. This makes it a versatile compound for various scientific applications.
Propiedades
Número CAS |
65179-36-4 |
|---|---|
Fórmula molecular |
C18H19N7O |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
3-(6-aminopurin-9-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C18H19N7O/c19-17-16-18(23-10-22-17)25(11-24-16)8-6-15(26)20-7-5-12-9-21-14-4-2-1-3-13(12)14/h1-4,9-11,21H,5-8H2,(H,20,26)(H2,19,22,23) |
Clave InChI |
KKBVKDUEVNNRLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C=NC4=C(N=CN=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


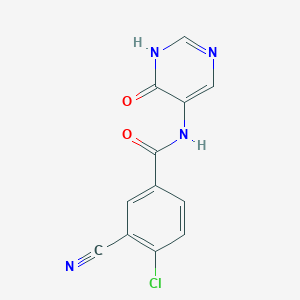
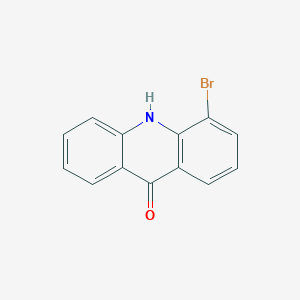

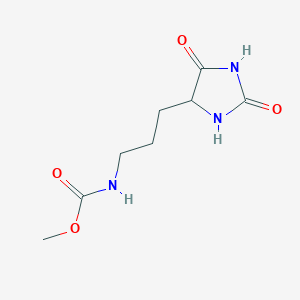
![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
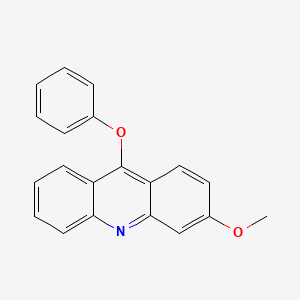
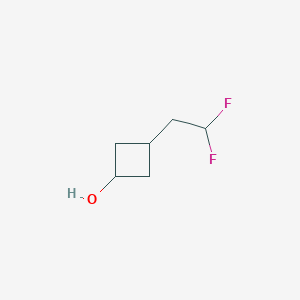
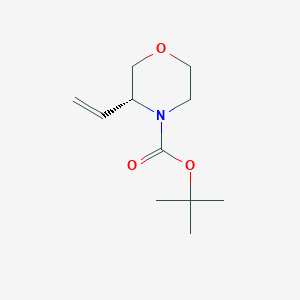
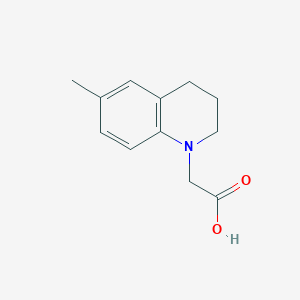
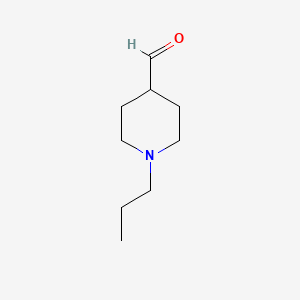
![2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12932833.png)
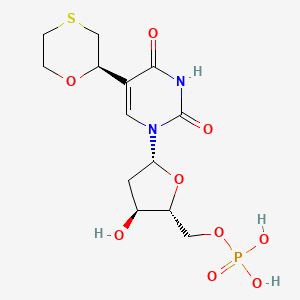
![2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid](/img/structure/B12932838.png)
